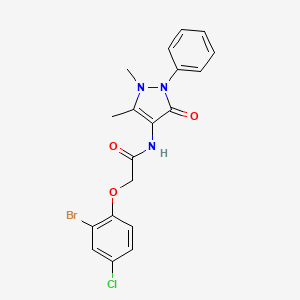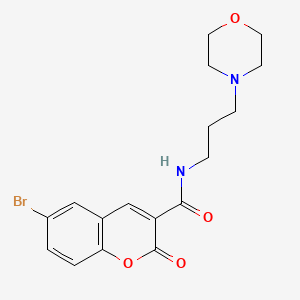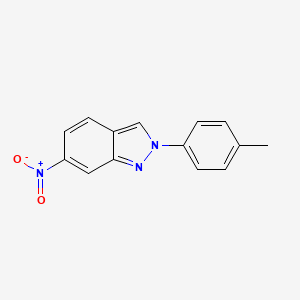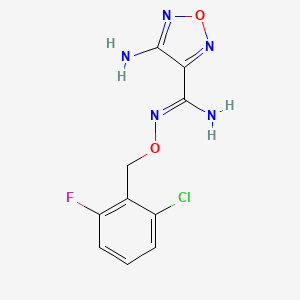![molecular formula C21H26N2O3 B15006171 (3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15006171.png)
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methanone group attached to a piperazine ring, which is further substituted with 3,4-dimethoxyphenyl and 2,6-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2,6-dimethylphenyl chloride under basic conditions.
Introduction of Methanone Group:
Substitution with 3,4-Dimethoxyphenyl Group: Finally, the compound is further reacted with 3,4-dimethoxyphenyl bromide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxyphenyl)piperazine: Similar structure but lacks the methanone group.
(2,6-Dimethylphenyl)piperazine: Similar structure but lacks the 3,4-dimethoxyphenyl group.
(3,4-Dimethoxyphenyl)[4-(phenyl)piperazin-1-yl]methanone: Similar structure but lacks the 2,6-dimethylphenyl group.
Uniqueness
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone is unique due to the presence of both 3,4-dimethoxyphenyl and 2,6-dimethylphenyl groups attached to the piperazine ring, along with the methanone group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-15-6-5-7-16(2)20(15)22-10-12-23(13-11-22)21(24)17-8-9-18(25-3)19(14-17)26-4/h5-9,14H,10-13H2,1-4H3 |
Clé InChI |
WHZPUPZTNKAMOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)
![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)

![4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B15006148.png)
![3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine](/img/structure/B15006160.png)

![3-[4,6-bis(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B15006175.png)
